Antioxidant Potency Ranking: Apigenin-7-O-galactoside (Thalictiin) as the Most Potent Among 10 Co-Isolated Sisymbrium irio Flavonoids
In a 2011 study by Awaad et al., ten flavonoids were isolated from the aerial parts of Sisymbrium irio and assessed for antioxidant activity using DPPH and β-carotene bleaching assays. Among all tested compounds—including apigenin, apigenin-7-O-β-D-glucoside, luteolin-7-O-glucoside, apigenin-7-di-glucoside, apigenin-7-O-(6″acetyl)glucoside, apigenin-7-O-gluco(6″-1″′)rhamnoside, apigenin-7-O-gluco(6″-1″′)rhamnoside-5-methoxide, kaempferol, and kaempferol-3-xyloside-7-galactoside—apigenin-7-O-galactoside (Thalictiin) demonstrated the highest antioxidant potency [1]. This is a direct head-to-head comparison within a single experimental framework, establishing that the galactoside substitution at the 7-position confers superior radical-scavenging capacity relative to the corresponding 7-O-glucoside and other glycosylated derivatives [1].
| Evidence Dimension | Antioxidant potency ranking (DPPH and β-carotene bleaching assays) |
|---|---|
| Target Compound Data | Ranked #1 (most potent) among 10 isolated flavonoids |
| Comparator Or Baseline | Apigenin-7-O-β-D-glucoside (among 9 other flavonoids including apigenin aglycone, luteolin-7-O-glucoside, kaempferol, and multiple apigenin glycoside variants) |
| Quantified Difference | Thalictiin ranked as the single most potent compound; specific IC50 values were not numerically tabulated in the accessible abstract but the rank order is explicitly stated |
| Conditions | DPPH free radical scavenging assay and β-carotene bleaching test; pure isolated compounds from Sisymbrium irio aerial parts |
Why This Matters
This within-study ranking provides the strongest available evidence that the galactoside moiety confers a measurable antioxidant advantage over the glucoside analog, directly informing compound selection for antioxidant research applications.
- [1] Awaad AS, et al. Phytochemical and biological studies of Sisymbrium irio L. Growing in Saudi Arabia. Journal of Saudi Chemical Society, 2011, 15(4): 337–340. DOI: 10.1016/j.jscs.2011.04.012. View Source
